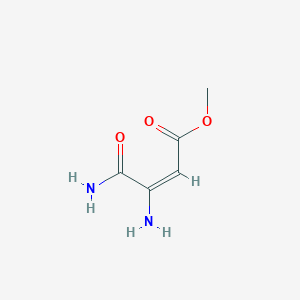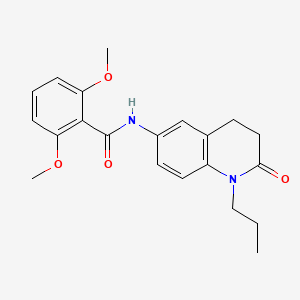![molecular formula C28H28N4O3 B2608987 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-61-4](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also often discussed.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Aplicaciones Científicas De Investigación
Multifunctional Ligands for Metal Complexes
Compounds featuring the butoxyphenyl and pyrazolyl groups have been utilized as ligands to create complex metal derivatives. These derivatives, such as those formed with gold(I) and palladium(II), exhibit unique structural properties due to various bonding interactions. These interactions lead to the formation of one-dimensional polymers or supramolecular arrays, showcasing potential applications in material science and nanotechnology (Claramunt et al., 2003).
Antimicrobial Activity
Similar compounds, especially those containing pyrazolyl groups, have been synthesized and tested for antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Agents
Research involving the synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines highlights the pursuit of compounds with biologically potent activities. These compounds have been tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency. Additionally, their antimicrobial activities against pathogenic strains suggest dual potential in cancer treatment and infection control (Katariya et al., 2021).
Isoxazolyl and Pyrazolyl Derivatives as Ligands
The synthesis and characterization of novel isoxazolyl-benzo[d]pyrazino[2,1-b][1,3]oxazoles indicate the exploration of these compounds for potential applications in material science and as ligands in metal complexes. Their unique structural properties could be utilized in developing new materials or catalytic processes (Rajanarendar et al., 2015).
Antioxidant Activity
Pyrazolyl/isoxazolyl-oxazolines and thiazolines, synthesized from E-arylsulfonylethenesulfonylacetic acid methyl ester, have been tested for antioxidant activity. Among these, certain compounds have shown excellent antioxidant properties, suggesting their utility in pharmaceutical formulations to combat oxidative stress (Padmaja et al., 2013).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate handling and disposal procedures.
Direcciones Futuras
This could involve potential applications of the compound, further reactions it could undergo, or further studies that could be carried out to learn more about it.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
Propiedades
Número CAS |
1357740-61-4 |
|---|---|
Nombre del producto |
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Fórmula molecular |
C28H28N4O3 |
Peso molecular |
468.557 |
Nombre IUPAC |
2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3 |
Clave InChI |
PJKIFUGWWAKTQN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



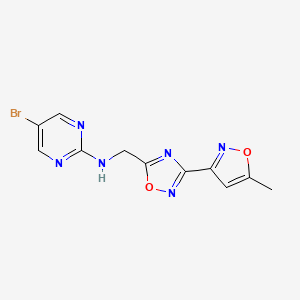
![1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2608907.png)
![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)
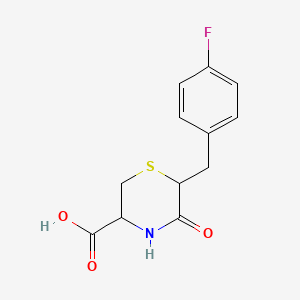
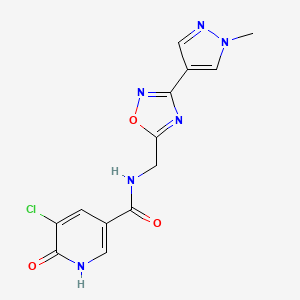
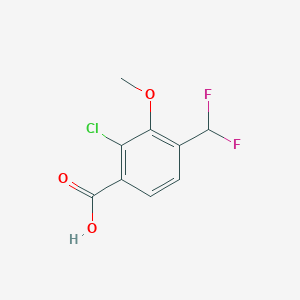
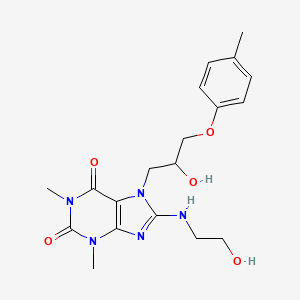
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2608918.png)
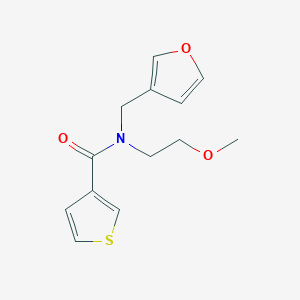
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
